4-(6-Bromopyridine-2-carbonyl)morpholine
Description
Structure
2D Structure
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIIDZYUVDTWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892548-20-8 | |
| Record name | 4-(6-bromopyridine-2-carbonyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material Preparation: 6-Bromo-pyridine-2-carboxylic Acid
The synthesis typically begins with 6-bromo-pyridine-2-carboxylic acid, which can be prepared or purchased. Bromination regioselectivity is critical to ensure bromine is introduced specifically at the 6-position of pyridine. Literature reports the use of controlled bromination conditions to achieve this selectivity, avoiding substitution at other pyridine ring positions or over-bromination.
Amide Bond Formation via Coupling with Morpholine
The key step is the formation of the amide bond between the carboxylic acid group of 6-bromo-pyridine-2-carboxylic acid and morpholine. Various coupling methods are reported:
Direct coupling using activated carboxylic acid derivatives:
One-pot processes involve activating the carboxylic acid with reagents such as N-methoxy-N-methyl-1H-imidazole-1-carboxamide (Weinreb imidazole carbamate) to form an activated intermediate, which then reacts with morpholine to yield the amide.Use of coupling agents:
Common peptide coupling reagents (e.g., carbodiimides, HATU, EDC) can facilitate amide bond formation under mild conditions, ensuring high yields and purity.Catalytic amidation:
Modern catalytic methods, including transition metal catalysis, have been explored to improve efficiency and selectivity, although specific protocols for this compound are less documented.
Representative Synthetic Procedure
A typical synthetic route is illustrated as follows:
This method avoids isolation of intermediates and allows efficient synthesis of the target amide.
Challenges and Solutions in Synthesis
Alternative Synthetic Routes and Related Compounds
Suzuki-Miyaura Cross-Coupling Approaches:
The 6-bromo substituent can serve as a handle for further diversification via palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce various aryl groups before or after amide formation.Carbonyl Azinylative Amination (CAzA):
Recent modular synthesis methods involving transition-metal-free conditions have been developed for related heterobenzylic amines, although yields with 2-bromopyridine derivatives remain moderate (~20%).
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyridine-2-carbonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the carbonyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
4-(6-Bromopyridine-2-carbonyl)morpholine has garnered attention for its potential as a pharmaceutical intermediate. Its structural features enable it to act as a scaffold for the development of novel drugs targeting various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxicity against cancer cell lines, suggesting its potential role in anticancer drug development .
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating its potential use in developing new antibiotics or antifungal agents .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecules.
- Reagent in Coupling Reactions : It can be utilized in cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals .
- Synthesis of Heterocycles : The compound can facilitate the formation of various heterocyclic structures, which are prevalent in many biologically active compounds .
Materials Science
The unique properties of this compound also extend to materials science.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, potentially leading to new materials with specialized applications .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various derivatives of this compound against human cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity compared to the parent compound.
Case Study 2: Synthesis of Biaryl Compounds
Researchers utilized this compound as a coupling partner in palladium-catalyzed reactions. This approach allowed for the efficient synthesis of biaryl compounds, demonstrating its utility as a building block in complex organic synthesis.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridine-2-carbonyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group can play crucial roles in binding interactions and the overall bioactivity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridine Derivatives
4-(6-Chloropyridin-2-yl)morpholine
- Structure : Chlorine replaces bromine at the pyridine 6-position.
- Molecular Formula : C₉H₁₁ClN₂O; Molar Mass : 198.65 g/mol .
4-(6-Bromopyridin-3-yl)morpholine
- Structure : Bromine is positioned at pyridine’s 3-position instead of 2-position.
- Molecular Formula : C₉H₁₁BrN₂O; Molar Mass : 243.10 g/mol .
- Key Differences : The positional isomerism alters electronic distribution and steric interactions, which may influence reactivity in cross-coupling reactions or target selectivity.
Pyrimidine-Based Analogs
4-(4-Bromopyrimidin-2-yl)morpholine (CAS: 663194-10-3)
- Structure : Pyrimidine replaces pyridine, with bromine at the 4-position.
- Similarity Score : 0.77 .
- Key Differences : The pyrimidine ring introduces two nitrogen atoms, enhancing hydrogen-bonding capacity. This structural feature is advantageous in designing kinase inhibitors .
4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine (CID891729)
- Structure : Contains a trifluoromethyl group and phenyl substituents on pyrimidine.
- Activity : Demonstrates potent EP2 receptor potentiation (fold shift: 9.5) .
- Key Differences : The trifluoromethyl group increases lipophilicity and metabolic stability compared to bromine, impacting pharmacokinetics .
Complex Heterocyclic Systems
4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Morpholine-Containing Triazoles
1-(Morpholine-4-yl-methyl)-3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-ones
- Structure : Combines morpholine with a triazole ring.
- Activity : Exhibits antioxidant properties (e.g., metal chelation, free radical scavenging) .
- Key Differences : The triazole moiety introduces additional hydrogen-bonding sites, diversifying biological applications compared to pyridine-based analogs .
Biological Activity
4-(6-Bromopyridine-2-carbonyl)morpholine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
Molecular Formula: C10H10BrN2O2
Molecular Weight: 272.1 g/mol
CAS Number: 892548-20-8
The structure includes a brominated pyridine ring and a morpholine moiety, which may contribute to its biological activity through various interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study highlighted that derivatives with pyridine rings showed effectiveness against various bacterial strains, suggesting that the bromine substitution could enhance this activity through increased lipophilicity and improved membrane penetration.
Anticancer Activity
Recent investigations into the anticancer properties of pyridine derivatives have shown promising results. For instance, studies on related compounds demonstrated inhibition of cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, affecting their activity. For example, compounds with similar structures have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding: The compound may bind to specific receptors or enzymes, altering their function.
- Cell Signaling Pathway Modulation: It can influence pathways such as MAPK or PI3K/Akt, which are crucial for cell growth and survival.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that related compounds induce oxidative stress in cancer cells, leading to cell death .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Study 2: Anticancer Properties
In vitro tests on cancer cell lines revealed that the compound inhibited cell proliferation by over 50% at concentrations ranging from 10 to 50 µM. The study utilized flow cytometry to assess apoptosis and found increased levels of caspase-3 activation in treated cells .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| 4-(Bromophenyl)-pyridine | Low | Moderate | No |
| 5-(Bromothiazol)-pyridine | High | Moderate | Yes |
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm the presence of morpholine protons (δ 3.5–4.0 ppm) and pyridine ring protons (δ 7.0–8.5 ppm). The carbonyl group (C=O) appears at ~165–170 ppm in C NMR .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) at m/z 285–287 (accounting for bromine isotopes) validate the molecular formula .
- High-pressure Raman spectroscopy : Detects conformational changes under pressure (e.g., C-H stretching modes at 2980–3145 cm⁻¹), which are critical for studying phase transitions .
How can researchers resolve contradictions in reaction data when synthesizing derivatives of this compound?
Advanced
Contradictions often stem from:
- Regioselectivity issues : The bromine atom at the 6-position of pyridine may sterically hinder nucleophilic attacks, leading to unexpected substitution patterns. Computational modeling (DFT) can predict reactive sites .
- Byproduct formation : Use LC-MS or HPLC to identify side products (e.g., dehalogenated or oxidized derivatives). Cross-validation with F NMR (if fluorine substituents are present) or X-ray crystallography can clarify structural ambiguities .
How does high pressure affect the structural and vibrational properties of this compound?
Advanced
Under high pressure (0–3.5 GPa):
- Raman shifts : C-H stretching modes (2980–3145 cm⁻¹) split or merge, indicating conformational changes in the morpholine ring. Discontinuities at ~0.7, 1.7, and 2.5 GPa suggest phase transitions .
- Hydrogen bonding : C-H···O interactions between morpholine oxygen and pyridine protons become more pronounced, altering crystal packing. Complementary techniques like dielectric spectroscopy or XRD are recommended to confirm structural phases .
What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Q. Advanced
- Boronic ester preparation : Convert the bromine substituent to a boronate using Pd catalysts (e.g., Pd(PPh₃)₄) and pinacolborane. Microwave-assisted synthesis (100–120°C, 30 min) improves efficiency .
- Steric mitigation : Introduce electron-withdrawing groups (e.g., -F) on the pyridine ring to enhance electrophilicity. Monitor reaction progress via TLC or in situ IR .
How does the bromine substituent’s position influence biological activity in medicinal chemistry applications?
Basic
The 6-bromo group enhances binding to hydrophobic pockets in enzymes (e.g., kinase targets). Compared to 5-bromo analogs, it reduces steric hindrance, improving ligand-receptor fit. In vitro assays (IC₅₀ measurements) and molecular docking studies are essential for validating target interactions .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Chiral resolution : Use chiral stationary phases (e.g., cellulose-based columns) or enzymatic resolution to separate enantiomers.
- Catalyst selection : Asymmetric catalysis with Ru or Rh complexes can minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
How can researchers investigate the compound’s stability under varying pH and temperature conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Analyze degradation products via UPLC-QTOF-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) and identify stable polymorphs using DSC .
What computational tools predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular dynamics (MD) simulations : Simulate binding to proteins (e.g., kinases) using AMBER or GROMACS. Focus on binding free energy (ΔG) calculations .
- Density Functional Theory (DFT) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for derivatization .
How do substituents on the morpholine ring affect solubility and bioavailability?
Q. Advanced
- LogP optimization : Introduce polar groups (e.g., -OH or -NH₂) to reduce logP. Measure solubility in PBS and simulate intestinal permeability using Caco-2 cell assays .
- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility. Characterize salts via PXRD to confirm crystallinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
